1,2-Benzisoxazol-3-amine
Overview
Description
1,2-Benzisoxazol-3-amine is a heterocyclic compound that contains oxygen and nitrogen in its structure. It is known for its wide range of synthetic and pharmaceutical applications due to its biological activities. The compound has been the subject of numerous studies because of its therapeutic properties, which have prompted medicinal chemists to synthesize a variety of chemotherapeutic agents using this heterocycle as a core structure .
Synthesis Analysis
The synthesis of 1,2-Benzisoxazol-3-amine derivatives can be achieved through various methods. A practical method for the synthesis of chiral primary amines involves the use of 1,2-benzisoxazole as an electrophilic primary amine source in a copper-catalyzed hydroamination of alkenes and alkynes . Another approach for synthesizing 3-amino-1,2-benzisoxazoles is a one-pot cyclization of ortho-substituted benzonitriles, which likely involves a nucleophilic aromatic substitution followed by intramolecular ring closure . Additionally, microwave-promoted nucleophilic aromatic substitution has been demonstrated as an efficient synthesis method for 3-amino-substituted 1,2-benzisoxazoles . An improved synthesis using 1,3-dipolar cycloaddition of nitrile oxides and benzyne, mediated by TBAF, has also been reported .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazol-3-amine consists of a benzene ring fused with an isoxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms in the ring structure is responsible for the unique chemical properties of the compound. The molecular structure has been characterized by various spectroscopic methods and mass spectrometry .
Chemical Reactions Analysis
1,2-Benzisoxazol-3-amine derivatives can undergo a variety of chemical reactions. For instance, 3-substituted 1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole by reaction with sodium bisulfite followed by chlorination and amination . The compound's reactivity has also been utilized in the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines through an I2-mediated direct sp3 C–H amination reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-Benzisoxazol-3-amine derivatives are influenced by their molecular structure. The introduction of different substituents on the benzisoxazole ring can significantly alter the compound's activity and neurotoxicity, as observed in studies of anticonvulsant activities . The compound's solubility, melting point, and other physical properties are determined by the nature of the substituents and the overall molecular conformation.
Relevant Case Studies
Several case studies highlight the importance of 1,2-Benzisoxazol-3-amine derivatives in medicinal chemistry. For example, the synthesis of the antiretroviral drug maraviroc utilized 1,2-benzisoxazole as an amino group delivery agent . Additionally, some 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity in mice, with compound 1a being identified as the most promising based on the ratio of neurotoxic dose to effective dose . The antimicrobial and antiplasmodial activities of new 3-substituted-2,1-benzisoxazoles have also been investigated, with certain derivatives showing promising activity against Plasmodium falciparum and various bacterial and fungal strains .
Scientific Research Applications
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Pharmacology
- Benzisoxazole analogues are a privileged scaffold in biological chemistry .
- They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .
- The distinct benzisoxazole molecules are used as initial building blocks in a variety of core structures to support trials in therapeutic applications .
- The structure–activity relationships (SAR) revealed that the occurrence of electron-withdrawing functionalities such as bromo and chloro exhibited admirable antimicrobial activities .
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Synthetic Chemistry
- The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates .
- Ortho-substituted aryl azides, anilines, nitroso- and nitrobenzenes were used as starting compounds .
- The use of 2,1-benzisoxazoles as starting materials for the synthesis of heterocyclic compounds such as acridines, quinolines, and quinazolines .
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Anti-tubercular Agents
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Anti-proliferative Agents
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Proteomics Research
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Synthesis of 1,2,3-triazoles
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Anticonvulsant Actions
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Drug Discovery
- Benzisoxazole and their derivatives signify among the beneficial scaffold in medicinal chemistry .
- There have been enormous number of reports witnessed on benzisoxazole-embedded compounds .
- The exceptional properties of benzisoxazole molecule also reveal an outstanding efficacy as anticancer, antimicrobial, anti-glycation, anti-inflammatory, antipsychotic agents and anti-tubercular .
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Fabrication of Functional Materials
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Inhibitory Activity Improvement
Safety And Hazards
Future Directions
Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .
properties
IUPAC Name |
1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVYUBGWZWUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381536 | |
Record name | 1,2-Benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazol-3-amine | |
CAS RN |
36216-80-5 | |
Record name | 1,2-Benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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